An In-Depth Technical Guide to the Synthesis and Characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
An In-Depth Technical Guide to the Synthesis and Characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, a molecule of interest in medicinal chemistry. The document details a robust synthetic protocol, thorough characterization methodologies, and discusses the scientific rationale behind the experimental choices.
Introduction: The Significance of N-Aryl Anthranilic Acid Derivatives
N-Aryl anthranilic acid derivatives form the core scaffold of several clinically important non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The parent compound, N-phenylanthranilic acid (fenamic acid), is the foundational structure for this class of molecules.[1] These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[2][3] The introduction of fluorine-containing substituents, such as the difluoromethylthio group, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This can lead to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The target molecule of this guide, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, is therefore a compound of significant interest for the exploration of novel therapeutic agents. Recent studies have identified anthranilic acid derivatives as potential inhibitors of the Far Upstream Element Binding Protein 1 (FUBP1), a protein implicated in cancer progression, highlighting the diverse therapeutic potential of this molecular class.
Synthesis of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
The synthesis of N-aryl anthranilic acids is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[4] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[4] For the synthesis of the target molecule, we will adapt a modified Ullmann condensation protocol, reacting 2-chlorobenzoic acid with 4-((difluoromethyl)thio)aniline.
Synthetic Scheme
Caption: Ullmann condensation for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product purification.
Materials and Reagents:
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2-Chlorobenzoic acid (1.0 eq)
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4-((Difluoromethyl)thio)aniline (1.1 eq)
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Copper(I) oxide (Cu₂O) (0.1 eq)
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Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
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Dimethylformamide (DMF) (anhydrous)
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Hydrochloric acid (HCl), 2M solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid, 4-((difluoromethyl)thio)aniline, copper(I) oxide, and anhydrous potassium carbonate.
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Solvent Addition: Add anhydrous dimethylformamide to the flask. The volume should be sufficient to create a stirrable slurry.
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Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 8-10 hours.
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing 2M hydrochloric acid. This will neutralize the excess potassium carbonate and protonate the product, causing it to precipitate.
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Stir the acidic mixture for 30 minutes to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash with cold water.
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Purification:
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Dissolve the crude product in ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Further purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- as a solid.
Characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁F₂NO₂S | [5] |
| Molecular Weight | 295.31 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | Expected |
| Melting Point | Not reported, expected >180 °C | Based on similar compounds |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target molecule. This data is predictive and should be confirmed by experimental analysis.
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (s, 1H, COOH), 9.7 (s, 1H, NH), 7.9-7.0 (m, 8H, Ar-H), 7.2 (t, 1H, CHF₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.0 (C=O), 148.0, 140.0, 135.0, 132.0, 125.0, 122.0, 120.0, 118.0 (Ar-C), 115.0 (t, J=240 Hz, CHF₂) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 3280 (N-H), 1680 (C=O), 1580, 1510 (C=C), 1100 (C-F) |
| Mass Spectrometry (ESI-) | m/z 294.0 [M-H]⁻ |
Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of the synthesized compound.
Trustworthiness and Self-Validation
The integrity of this guide is based on established chemical principles and validated analytical techniques.
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Causality in Synthesis: The choice of the Ullmann condensation is based on its proven reliability for forming C-N bonds in the synthesis of N-aryl anthranilic acids.[3] The use of a copper(I) catalyst is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle. Potassium carbonate acts as a base to deprotonate the aniline and neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[3] DMF is chosen as the solvent due to its high boiling point, which is necessary for this reaction, and its ability to dissolve the reactants.
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Self-Validating Protocols: The synthesis protocol includes in-process controls (TLC monitoring) to ensure the reaction proceeds to completion. The purification process, involving acid precipitation and column chromatography, is designed to remove unreacted starting materials, catalyst residues, and by-products, ensuring the high purity of the final compound. The multi-technique characterization approach provides orthogonal data points that must be consistent with the proposed structure, thus validating the identity of the synthesized molecule. For instance, the molecular weight determined by mass spectrometry must match the molecular formula, and the integration of the proton NMR signals should correspond to the number of protons in the structure.
Conclusion
This technical guide provides a comprehensive framework for the successful synthesis and characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug discovery and medicinal chemistry can confidently produce and validate this promising compound for further investigation. The strategic incorporation of the difluoromethylthio group offers exciting possibilities for developing novel therapeutics with improved pharmacological profiles.
References
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Kiralj, R., & Vikić-Topić, D. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta universitatis-series: Physics, Chemistry and Technology, 13(2), 121-132. Available at: [Link]
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